molecular formula C6H15ClN2O3S B1289513 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride CAS No. 98113-06-5

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride

Cat. No.: B1289513
CAS No.: 98113-06-5
M. Wt: 230.71 g/mol
InChI Key: QTVLTMWZHMOYTR-UHFFFAOYSA-N
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Description

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride is a chemical compound with the molecular formula C6H14N2O3S·HCl. It is a solid substance used in various scientific research applications. The compound is known for its unique structure, which includes a morpholine ring and a sulfonyl group, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride typically involves the reaction of morpholine with ethanesulfonyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the morpholine ring can interact with receptor sites, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride is unique due to its combination of a morpholine ring and a sulfonyl group, which provides distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-morpholin-4-ylsulfonylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3S.ClH/c7-1-6-12(9,10)8-2-4-11-5-3-8;/h1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVLTMWZHMOYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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